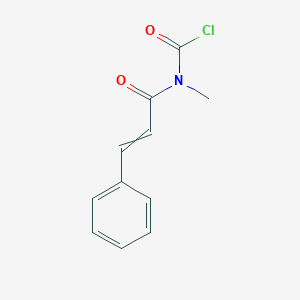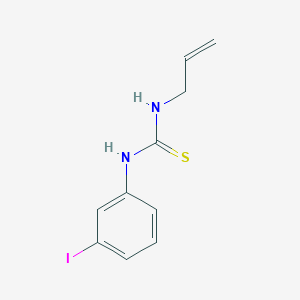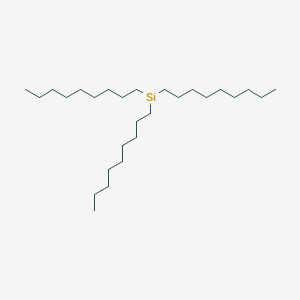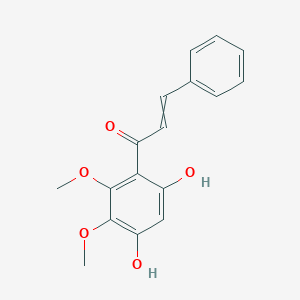![molecular formula C32H60N4O7 B14649629 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane CAS No. 53160-76-2](/img/structure/B14649629.png)
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex organic compound with multiple functional groups. It is primarily used in the production of polymers and resins, and has applications in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine involves several steps, starting with the preparation of the cyclohexylamine derivatives. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the desired product is obtained. For example, the reaction may require elevated temperatures and pressures, as well as the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various polymers and resins.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors to modulate their activity. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): This compound is similar in structure and is used in similar applications, such as the production of polymers and resins.
Hexamethylene diisocyanate: This compound is used in the production of polyurethanes and has similar reactivity.
Uniqueness
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
53160-76-2 |
|---|---|
Formule moléculaire |
C32H60N4O7 |
Poids moléculaire |
612.8 g/mol |
Nom IUPAC |
4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C13H26N2.C12H18N2O2.C6H14O2.CH2O3/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-5-3-1-2-4-6-8;2-1(3)4/h10-13H,1-9,14-15H2;10H,4-7H2,1-3H3;7-8H,1-6H2;(H2,2,3,4) |
Clé InChI |
ZPHBSICRUMSCNL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CC(CCC1CC2CCC(CC2)N)N.C(CCCO)CCO.C(=O)(O)O |
Numéros CAS associés |
53160-76-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
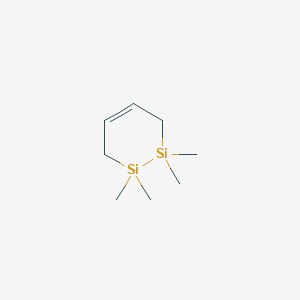
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
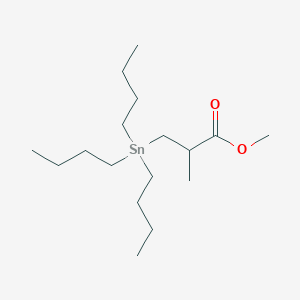
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
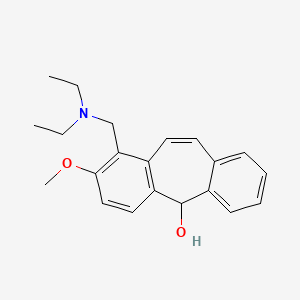
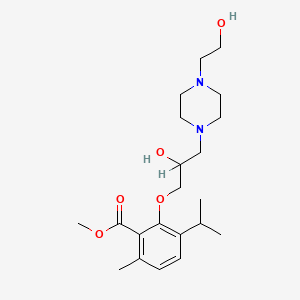
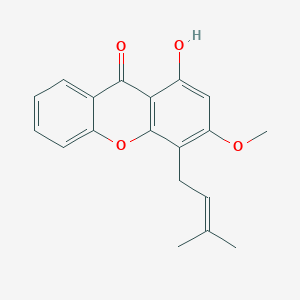
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
